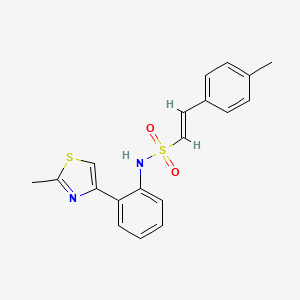
(E)-N-(2-(2-methylthiazol-4-yl)phenyl)-2-(p-tolyl)ethenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(2-(2-methylthiazol-4-yl)phenyl)-2-(p-tolyl)ethenesulfonamide, also known as MTSES, is a sulfhydryl-specific reagent that has been widely used in scientific research. It is a chemical compound that is commonly used to modify cysteine residues in proteins, which can help to elucidate their function and structure.
科学的研究の応用
Molecular Synthesis and Structure
The compound has been involved in palladium-copper-catalyzed reactions, such as the synthesis of 4-Methyl-N-[2-(p-tolylsulfanyl)phenyl]benzenesulfonamide. This process results in molecules that contain three essentially planar parts, namely an aminothiophenol moiety, a toluenesulfone moiety, and a tolyl group, which are approximately orthogonal to each other. This intricate structure is held together by intermolecular N—H⋯O hydrogen bonds forming one-dimensional chains (Banerjee et al., 2000).
Photoluminescence Stability
(E)-2-((3-(ethoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl)amino)-4-oxo-4-(p-tolyl)but-2-enoic acid, a relative compound, was synthesized and used as a building block for organic molecular crystals. These crystals demonstrate highly stable photoluminescence under ambient conditions, a property that has been consistently observed over a decade of exploitation (Zhestkij et al., 2021).
Antimicrobial Properties
A series of new (E)-1-[2-(2-ethylpyridin-4-yl)-4-methylthiazol-5-yl]-3-phenylprop-2-en-1-one derivatives, starting from the antitubercular drug ethionamide, demonstrated promising in vitro antimicrobial activity. Molecular docking studies indicated that these compounds exhibit high binding affinity towards DNA Gyrase and Lumazine Synthase, suggesting their potential in antimicrobial applications (Patil et al., 2020).
特性
IUPAC Name |
(E)-2-(4-methylphenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S2/c1-14-7-9-16(10-8-14)11-12-25(22,23)21-18-6-4-3-5-17(18)19-13-24-15(2)20-19/h3-13,21H,1-2H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUUTCSRZNFPRD-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=CC=C2C3=CSC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=CC=C2C3=CSC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(2-methylthiazol-4-yl)phenyl)-2-(p-tolyl)ethenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-5-nitro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2469606.png)
![N-(2-chloro-4-methylphenyl)-N'-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]urea](/img/structure/B2469607.png)

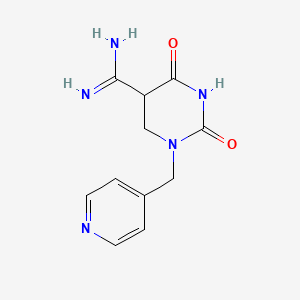
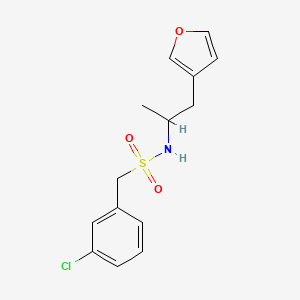
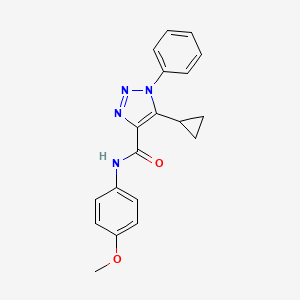


![N-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2469621.png)
![9-benzyl-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2469624.png)
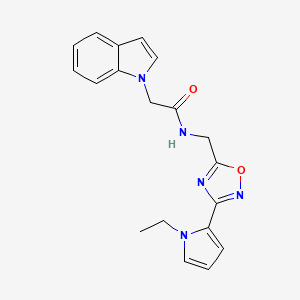

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2469628.png)
![2-[1-(3-Methoxyphenyl)cyclobutyl]aceticacid](/img/structure/B2469629.png)